molecular formula C23H22Cl2N2O4 B6479917 6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one CAS No. 904371-60-4

6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B6479917
CAS No.: 904371-60-4
M. Wt: 461.3 g/mol
InChI Key: MGVIDKLGBSPCIT-UHFFFAOYSA-N
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Description

This compound is a synthetic coumarin derivative featuring a dichlorinated chromen-2-one core fused with a piperazine-carbonyl group and a 4-methylphenoxyethyl substituent. Coumarins are well-known for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . The piperazine moiety introduces conformational flexibility, while the 4-methylphenoxyethyl group may influence lipophilicity and bioavailability .

  • Coupling 3-(piperazine-1-carbonyl)-2H-chromen-2-one with substituted alkyl/aryl halides or sulfonyl chlorides in dichloromethane (DCM) using diisopropylethylamine (DIEA) as a base .
  • Triphosgene-mediated activation of intermediates for piperazine-carbonyl linkage formation .

Properties

IUPAC Name

6,8-dichloro-3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O4/c1-15-2-4-18(5-3-15)30-11-10-26-6-8-27(9-7-26)22(28)19-13-16-12-17(24)14-20(25)21(16)31-23(19)29/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVIDKLGBSPCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one (CAS Number: 904371-60-4) is a derivative of coumarin, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22Cl2N2O4C_{23}H_{22}Cl_{2}N_{2}O_{4}, with a molecular weight of 461.3 g/mol. The structure features a coumarin backbone substituted with piperazine and phenoxy groups, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC23H22Cl2N2O4
Molecular Weight461.3 g/mol
CAS Number904371-60-4

Neuroprotective Effects

Recent studies have indicated that coumarin-piperazine derivatives exhibit neuroprotective effects attributed to their antioxidant and anti-inflammatory activities. These compounds have shown promise as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro studies. For instance, research on similar coumarin derivatives has demonstrated significant cytotoxicity against different cancer cell lines, inducing apoptosis and causing cell cycle arrest in the G0/G1 phase. This suggests that modifications at specific positions on the coumarin ring can enhance cytotoxic effects .

The biological activity of this compound can be attributed to:

  • Receptor Affinity : The piperazine moiety enhances binding affinity to dopamine receptors (D2) and serotonin receptors (5-HT1A and 5-HT2A), which are crucial for mood regulation and neuroprotection .
  • Cell Cycle Modulation : Studies have shown that derivatives can cause cell cycle arrest, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, indicating potential for use in cancer therapy .

Study 1: Neuroprotective Activity

In a study investigating the neuroprotective effects of coumarin derivatives, it was found that compounds similar to this compound exhibited significant inhibition of oxidative stress markers in neuronal cell lines. The study concluded that these compounds could potentially mitigate neurodegenerative processes .

Study 2: Anticancer Efficacy

Another study focused on the cytotoxic effects of coumarin-based compounds against various cancer cell lines (B16-F10, HT29, Hep G2). Results indicated that certain derivatives led to apoptosis rates between 40% to 85% and significantly altered cell cycle distributions. The most active compounds showed low necrosis rates, suggesting a targeted mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Modified Coumarin Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (Reported) Reference
6,8-Dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one (Target) 4-Methylphenoxyethyl, dichloro ~497.3* Not explicitly reported (Inferred: antimicrobial)
3-(4-(Sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives (6a–e) Sulfonyl groups (e.g., tosyl, mesyl) 390–450 Antimicrobial (MIC: 2–8 µg/mL)
HBK15 (1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) 2-Chloro-6-methylphenoxy, methoxyphenyl ~453.3 Serotonin receptor modulation
SVM 3 ((E)-6,8-Dichloro-3-(2-((4-chlorobenzylidene)amino)thiazol-4-yl)-2H-chromen-2-one) 4-Chlorobenzylidene-thiazole 430.2 Anticancer (IC50: ~15 µM)

*Calculated based on analogous structures.

Key Observations :

  • Lipophilicity: The 4-methylphenoxyethyl group in the target compound likely increases lipophilicity compared to sulfonyl derivatives (e.g., 6a–e), enhancing membrane permeability .
  • Bioactivity : Piperazine-linked coumarins with electron-withdrawing groups (e.g., dichloro, sulfonyl) show enhanced antimicrobial and anticancer activity compared to unsubstituted analogues .
  • Structural Flexibility: The HBK series (e.g., HBK15) demonstrates that phenoxyethyl-piperazine hybrids exhibit receptor-binding versatility, particularly in neurological targets .

Dichlorinated Coumarin Analogues

Table 2: Dichloro-Substituted Coumarins
Compound Name Core Structure Substituent Position Notable Properties Reference
6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one 4H-chromen-4-one 2-(4-chlorophenyl) DFT-optimized geometry, UV-VIS λmax: 320 nm
SVM 11 ((E)-6,8-dichloro-3-(2-((3,5-dichloro-2-hydroxybenzylidene)amino)thiazol-4-yl)-2H-chromen-2-one) 2H-chromen-2-one with thiazole-Schiff base 3-(thiazol-4-yl) Antifungal (MIC: 4 µg/mL)

Key Observations :

  • Electronic Effects : Dichloro substitution at positions 6 and 8 stabilizes the coumarin core via electron withdrawal, as evidenced by red-shifted UV-VIS absorption in DFT studies .

Piperazine-Containing Pharmacophores

Piperazine derivatives are prevalent in CNS-active drugs (e.g., Pruvanserin Hydrochloride, a serotonin antagonist) due to their conformational adaptability .

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